2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-: is a complex organic compound that belongs to the class of naphthotriazole derivatives This compound is characterized by the presence of a naphthotriazole core structure with disulfonic acid groups at positions 6 and 8, and an aminophenyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Naphthotriazole Core: The initial step involves the cyclization of appropriate naphthalene derivatives with azide compounds under controlled conditions to form the naphthotriazole core.
Introduction of Disulfonic Acid Groups: The naphthotriazole core is then subjected to sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid to introduce disulfonic acid groups at the desired positions.
Attachment of Aminophenyl Group: The final step involves the coupling of the aminophenyl group to the naphthotriazole core through nucleophilic substitution reactions, often using reagents like aniline and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain high-purity 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized naphthotriazole derivatives.
Reduction: Reduced naphthotriazole derivatives.
Substitution: Substituted naphthotriazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and π-π interactions with target molecules, while the disulfonic acid groups enhance solubility and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-
- 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-methylphenyl)-
- 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-chlorophenyl)-
Uniqueness
2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63251-40-1 |
---|---|
Molekularformel |
C16H12N4O6S2 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2-(4-aminophenyl)benzo[e]benzotriazole-6,8-disulfonic acid |
InChI |
InChI=1S/C16H12N4O6S2/c17-9-1-3-10(4-2-9)20-18-14-6-5-12-13(16(14)19-20)7-11(27(21,22)23)8-15(12)28(24,25)26/h1-8H,17H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
YEQGESKQWPUAHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.